3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Overview
Description
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the butanoic acid moiety through esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites within the molecule. The cyclopropyl group can influence the compound’s binding affinity and specificity for its targets, while the butanoic acid moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
Uniqueness
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds .
Properties
CAS No. |
2137485-26-6 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
93 |
Origin of Product |
United States |
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